Product packaging for (R)-Ethyl 1-ethylpyrrolidine-2-carboxylate(Cat. No.:)

(R)-Ethyl 1-ethylpyrrolidine-2-carboxylate

Cat. No.: B7839923
M. Wt: 171.24 g/mol
InChI Key: CUDOPASYFARLIF-UHFFFAOYSA-N
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Description

(R)-Ethyl 1-ethylpyrrolidine-2-carboxylate (CAS 381670-33-3) is a chiral pyrrolidine derivative of significant value as a synthetic building block in organic and medicinal chemistry. The compound features a rigid, five-membered pyrrolidine ring, a fundamental structural motif found in a vast array of natural products and pharmaceuticals . The defined three-dimensional arrangement of the (R)-configured stereocenter provides a scaffold for stereochemical control, making it invaluable as a chiral auxiliary or precursor in asymmetric synthesis to guide the formation of specific enantiomers of a desired product . In research, this compound serves primarily as a key intermediate in multi-step synthetic pathways. The reactive carboxylic acid ester and the tertiary amine functionalities offer versatile handles for further chemical modification . For instance, the ester can be hydrolyzed to the corresponding carboxylic acid (1-Ethylpyrrolidine-2-carboxylic acid, CAS 165552-33-0) or transformed into other derivatives, allowing for the creation of diverse compound libraries for drug discovery . Pyrrolidine scaffolds analogous to this compound are actively investigated in academic research for developing novel therapeutic agents, including as core structures for ionotropic glutamate receptor (iGluR) antagonists, which are relevant for studying neurological diseases . Please note that this product is intended for research use only and is not meant for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions; refer to the Safety Data Sheet for detailed hazard information .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO2 B7839923 (R)-Ethyl 1-ethylpyrrolidine-2-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-ethylpyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-10-7-5-6-8(10)9(11)12-4-2/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDOPASYFARLIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Analytical Techniques for Structural Elucidation and Stereochemical Characterization

Spectroscopic Methods for Absolute Configuration and Structural Confirmation

Spectroscopy provides detailed information about the molecular structure and stereochemistry by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts (δ), signal multiplicities, and coupling constants, the precise connectivity of atoms can be determined.

For (R)-Ethyl 1-ethylpyrrolidine-2-carboxylate, ¹H NMR spectroscopy would reveal distinct signals for the protons of the two ethyl groups and the pyrrolidine (B122466) ring. The ethoxy group's methylene (B1212753) protons would appear as a quartet due to coupling with the adjacent methyl protons, which would present as a triplet. Similarly, the N-ethyl group would show a quartet and a triplet. The protons on the chiral center (C2) and the other pyrrolidine ring protons would exhibit more complex splitting patterns (multiplets) due to their diastereotopic nature and coupling with each other.

¹³C NMR spectroscopy provides complementary information by showing a single peak for each unique carbon atom in the molecule. The spectrum would clearly indicate the presence of the ester carbonyl carbon, the carbons of the two ethyl groups, and the four distinct carbons of the pyrrolidine ring. While specific spectral data for this compound is not widely published, data for analogous compounds like N-acetyl-L-proline methyl ester and 1-ethyl-2-pyrrolidone can provide expected chemical shift regions. rsc.orgchemicalbook.com For instance, the carbonyl carbon of an ester typically appears around 170-175 ppm, while the carbons of the ethyl groups and the pyrrolidine ring would be found in the upfield region of the spectrum. rsc.org

Table 1: Predicted NMR Data Regions for this compound

Nucleus Predicted Chemical Shift (δ) Range (ppm) Notes
¹H 0.9 - 1.4 Triplets from -CH₃ groups
¹H 1.5 - 2.5 Multiplets from pyrrolidine -CH₂- groups
¹H 2.5 - 3.5 Multiplets and quartets from N-CH₂- and C2-H
¹H 3.9 - 4.3 Quartet from ester O-CH₂- group
¹³C 10 - 20 -CH₃ carbons
¹³C 20 - 40 Pyrrolidine C3 and C4 carbons
¹³C 45 - 65 N-CH₂-, O-CH₂-, and pyrrolidine C5 carbons
¹³C 60 - 70 Pyrrolidine C2 carbon

Note: This table represents predicted values based on similar structures and general NMR principles. Actual values may vary.

Circular Dichroism (CD) Spectroscopy for Enantiomeric Assignment

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemical features of chiral molecules. mtoz-biolabs.com It measures the differential absorption of left- and right-circularly polarized light by a sample. youtube.com For a molecule like this compound, which contains a single chiral center, CD spectroscopy can be used to determine its absolute configuration by comparing its spectrum to that of known standards or by applying established empirical rules. mtoz-biolabs.comnih.gov

The chromophore in this molecule is the ester carbonyl group. The interaction of this chromophore with the chiral environment of the (R)-configured pyrrolidine ring will result in a characteristic CD spectrum with positive or negative bands known as Cotton effects. nih.gov Enantiomers give mirror-image CD spectra. nih.gov Therefore, the (R)-enantiomer will produce a spectrum that is a mirror image of the (S)-enantiomer. For example, studies on similar amino acid derivatives have shown that R-enantiomers often exhibit a positive Cotton effect, while S-enantiomers show a negative one in the 200-240 nm region. nih.gov The specific sign and magnitude of the Cotton effect for this compound would depend on the conformation of the pyrrolidine ring and the electronic transitions of the ester chromophore. nih.gov This non-destructive technique is highly sensitive to both absolute configuration and conformational features. youtube.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of IR radiation, which causes vibrations of the chemical bonds.

In the IR spectrum of this compound, the most prominent absorption band would be due to the stretching vibration of the ester carbonyl group (C=O). This typically appears as a strong, sharp peak in the region of 1735-1750 cm⁻¹. uobabylon.edu.iqlibretexts.org Another key feature would be the C-O single bond stretching vibrations of the ester group, which are usually observed as two strong bands in the 1300-1000 cm⁻¹ range. uobabylon.edu.iqlibretexts.org The presence of the tertiary amine within the pyrrolidine ring would be confirmed by a C-N stretching vibration, typically found in the 1250-1000 cm⁻¹ region. uobabylon.edu.iq The aliphatic C-H stretching vibrations from the ethyl groups and the pyrrolidine ring would be visible just below 3000 cm⁻¹. The absence of a broad absorption in the 3200-3600 cm⁻¹ region would confirm the absence of N-H or O-H groups. libretexts.org

Table 2: Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aliphatic C-H Stretch 2850 - 2960 Medium to Strong
Ester C=O Stretch 1735 - 1750 Strong
Ester C-O Stretch 1000 - 1300 Strong

Chromatographic Techniques for Enantiomeric Purity and Separation

Chromatography is essential for separating the components of a mixture. For chiral compounds, specialized chromatographic techniques are required to separate enantiomers and determine the enantiomeric purity of a sample.

Chiral High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of enantiomers. nih.gov To separate the (R) and (S) enantiomers of ethyl 1-ethylpyrrolidine-2-carboxylate, a chiral stationary phase (CSP) is required. chiralpedia.comresearchgate.net These CSPs are composed of a single enantiomer of a chiral selector that is immobilized on a solid support, typically silica (B1680970) gel. researchgate.net

The separation occurs because the two enantiomers form transient diastereomeric complexes with the chiral selector, and these complexes have different stabilities and, therefore, different retention times on the column. chiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® columns), are highly effective for resolving a wide range of chiral compounds, including amino acid derivatives. researchgate.netmdpi.comresearchgate.net The mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol like ethanol (B145695) or isopropanol, is optimized to achieve the best separation (resolution). researchgate.netmdpi.com By analyzing a sample of this compound on a suitable chiral HPLC system, one can not only confirm its identity by retention time but also quantify its enantiomeric purity by comparing the peak area of the (R)-enantiomer to that of any contaminating (S)-enantiomer.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. thepharmajournal.com It is used to assess the purity of a sample and to confirm its molecular weight and structural features.

In a GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. mdpi.com For this compound, this would result in a characteristic retention time, and the area of the peak would be proportional to its purity. After eluting from the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process generates a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For C₉H₁₇NO₂, the expected molecular weight is approximately 159.24 g/mol .

The high energy of electron ionization also causes the molecular ion to break apart into smaller, charged fragments. This fragmentation pattern is highly reproducible and serves as a molecular fingerprint. For an ester containing a tertiary amine, key fragmentation pathways include alpha-cleavage (cleavage of the bond adjacent to the nitrogen) and cleavage next to the carbonyl group, such as the loss of the ethoxy group (-OC₂H₅). libretexts.orgmiamioh.edu Analyzing this fragmentation pattern allows for the unequivocal confirmation of the compound's structure. libretexts.org

Table 3: List of Chemical Compounds

Compound Name
This compound
(S)-Ethyl 1-ethylpyrrolidine-2-carboxylate
N-acetyl-L-proline methyl ester
1-ethyl-2-pyrrolidone
Hexane
Ethanol
Isopropanol
Ethoxy

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive analytical technique essential for the detection and quantification of specific compounds within complex matrices. cmro.in Its application is crucial for analyzing this compound, especially in contexts such as reaction monitoring, metabolite identification, or purity assessment where the analyte may be present at low concentrations alongside numerous other components. The high selectivity of LC-MS/MS is achieved by combining the chromatographic separation power of liquid chromatography with the mass-based specificity of tandem mass spectrometry. cmro.in

In a typical LC-MS/MS workflow, the sample is first injected into a liquid chromatograph. For chiral compounds like this compound, a chiral stationary phase may be employed to separate the (R)- and (S)-enantiomers, allowing for the determination of enantiomeric purity. Following chromatographic separation, the eluent is introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte.

The tandem mass spectrometry aspect of the analysis is often performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov This targeted approach offers exceptional sensitivity and selectivity. In an MRM experiment, the first quadrupole (Q1) is set to select the precursor ion of the target analyte, which for this compound would be its protonated molecule [M+H]⁺. This selected ion then enters the second quadrupole (Q2), which functions as a collision cell. Here, the precursor ion is fragmented by collision with an inert gas. The third quadrupole (Q3) is then set to select a specific, characteristic fragment ion, known as the product ion. The pairing of a precursor ion with a product ion is termed a "transition," and monitoring one or more such transitions provides a highly specific signal for the target compound.

The fragmentation of this compound in the collision cell is expected to follow predictable pathways for esters and N-alkylated amines. Common fragmentation would involve the neutral loss of ethene from the ethyl ester group, cleavage of the ester group itself, and fragmentation of the pyrrolidine ring. The selection of specific and intense transitions is key to developing a robust and sensitive quantitative method.

Below is a hypothetical, yet scientifically plausible, data table outlining the parameters for an MRM-based LC-MS/MS analysis of this compound. The precursor ion would be the protonated molecule (C₉H₁₇NO₂ + H⁺, m/z 172.13). Product ions are predicted based on common fragmentation patterns of similar structures. libretexts.orgmiamioh.edu

Interactive Data Table: Proposed LC-MS/MS MRM Parameters for this compound

Precursor Ion (m/z)Product Ion (m/z)Proposed FragmentDwell Time (ms)Collision Energy (eV)
172.13126.10[M+H - C₂H₅OH]⁺5015
172.1398.09[M+H - COOC₂H₅]⁺5020
172.1370.08[C₄H₈N]⁺ (Pyrrolidine ring fragment)5025

X-ray Diffraction Analysis for Solid-State Structure and Absolute Stereochemistry

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. researchgate.net For chiral compounds like this compound, this technique is unparalleled in its ability to unambiguously establish the absolute stereochemistry of the chiral center. The analysis provides precise information on bond lengths, bond angles, and torsion angles, thereby confirming the molecular structure and its conformation in the crystalline form.

The process involves irradiating a single, high-quality crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the unit cell can be constructed, from which the atomic positions are determined.

For the determination of absolute stereochemistry, the phenomenon of anomalous dispersion is utilized. When the X-ray wavelength used is near an absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number. This leads to small, but measurable, differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which would otherwise be identical. The analysis of these differences, often quantified by the Flack parameter, allows for the confident assignment of the absolute configuration of the molecule.

While specific crystallographic data for this compound is not publicly available, data from a closely related structure, 1-Ethyl 2-methyl 3,4-bis(acetyloxy)pyrrolidine-1,2-dicarboxylate, provides a representative example of the type of information obtained from an X-ray diffraction study of a substituted N-ethyl pyrrolidine derivative. cmro.inresearchgate.net The data from this analogue illustrates the parameters used to define the crystal structure and the quality of the refinement.

Interactive Data Table: Representative Crystal Data and Structure Refinement Parameters for a Related Pyrrolidine Derivative

Note: Data presented is for the analogue compound 1-Ethyl 2-methyl 3,4-bis(acetyloxy)pyrrolidine-1,2-dicarboxylate. researchgate.net

ParameterValue
Empirical FormulaC₁₃H₁₉NO₈
Formula Weight317.29
Temperature (K)100(2)
Wavelength (Å)0.71073
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensions
a (Å)10.322(3)
b (Å)10.598(3)
c (Å)13.918(4)
α (°)90
β (°)109.43(3)
γ (°)90
Volume (ų)1436.4(7)
Z4
Calculated Density (Mg/m³)1.466
Absorption Coefficient (mm⁻¹)0.120
F(000)672
Final R indices [I>2σ(I)]R₁ = 0.0459, wR₂ = 0.1208
R indices (all data)R₁ = 0.0571, wR₂ = 0.1287
Absolute Structure ParameterN/A (Centrosymmetric Space Group)

Computational and Theoretical Investigations of R Ethyl 1 Ethylpyrrolidine 2 Carboxylate and Analogues

Conformational Analysis and Pseudorotational Behavior of the Pyrrolidine (B122466) Ring

The conformational landscape of the pyrrolidine ring is characterized by two primary puckering modes: the "endo" (or "up") and "exo" (or "down") conformations. nih.gov In these forms, one of the carbon atoms (typically Cγ) deviates from the plane defined by the other four ring atoms. These puckered conformations can be further described as either envelope (E), where one atom is out of the plane, or twist (T), where two adjacent atoms are displaced on opposite sides of the plane. nih.gov

Ab initio and Density Functional Theory (DFT) methods are powerful computational techniques used to map the potential energy surface of these conformations. acs.org By calculating the relative energies of different puckered states, a detailed energy landscape can be constructed. For instance, studies on L-proline, a close analogue, have shown that the Cγ-endo and Cγ-exo conformers are nearly equally populated in water at room temperature. nih.gov However, for other derivatives, a clear preference emerges. Quantum mechanical calculations on 5-phenylpyrrolidine-2-carboxylate units indicated that the Cγ-endo pucker is more stable than the Cγ-exo state by 1.2 kcal·mol⁻¹ in a dimethyl sulfoxide (B87167) solution and 2.8 kcal·mol⁻¹ in the gas phase. frontiersin.org

The choice of computational method and basis set is critical for obtaining accurate energy differences. acs.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and various DFT functionals (e.g., B3LYP) combined with large basis sets (e.g., aug-cc-pVQZ) have been employed to investigate these subtle energy differences. acs.org

Calculated Energy Differences Between Pyrrolidine Ring Conformers for Analogues
Compound AnalogueConformation 1Conformation 2Energy Difference (ΔE, kcal·mol⁻¹)Method/Basis SetPhaseSource
5-phenylpyrrolidine-2-carboxylateCγ-endoCγ-exo1.2Quantum MechanicsDMSO frontiersin.org
5-phenylpyrrolidine-2-carboxylateCγ-endoCγ-exo2.8Quantum MechanicsGas frontiersin.org
2-tert-butylpyrrolidine iminium ionC3down-C4upC3up-C4down0.4M06-2X/6-311+G(d,p)Gas acs.org
2-tert-butylpyrrolidine iminium ionC3down-C4upC3up-C4down0.5M06-2X/6-311+G(d,p)Water acs.org

In unsubstituted or N-monosubstituted pyrrolidines, the substituent on the nitrogen atom can adopt either an axial or an equatorial position relative to the average plane of the ring. The energetic preference between these two conformers has been a subject of detailed theoretical investigation.

Molecular Modeling and Simulation in Catalysis

Pyrrolidine derivatives are privileged scaffolds in organocatalysis, capable of promoting a wide range of asymmetric transformations with high efficiency and stereoselectivity. mdpi.comwikipedia.org Molecular modeling and simulation have become crucial for understanding the mechanisms of these catalytic reactions and for designing improved catalysts. acs.org

Computational methods, particularly DFT, are extensively used to model the entire catalytic cycle of pyrrolidine-catalyzed reactions, such as aldol (B89426), Mannich, and Michael additions. acs.orgnih.gov These reactions typically proceed through the formation of a key enamine intermediate, generated from the reaction of the secondary amine of the pyrrolidine catalyst and a carbonyl compound. wikipedia.orgyoutube.com

DFT calculations allow for the mapping of the reaction energy profile, identifying transition states and intermediates. acs.org For example, in the proline-catalyzed direct aldol reaction, calculations have shown that while enamine formation has a significant energy barrier, the subsequent C-C bond-forming step proceeds with a lower activation energy. acs.org The presence of a solvent, explicitly included in the models, can play a critical role by stabilizing charged intermediates and providing alternative, lower-energy reaction pathways. acs.org

The origin of stereoselectivity is a primary focus of these computational studies. By modeling the transition states leading to different stereoisomers, the observed enantioselectivity can be explained. youtube.comillinois.edu For instance, the Zimmerman-Traxler model, which invokes a six-membered chair-like transition state, is often used to rationalize the stereochemical outcome of aldol reactions. wikipedia.org DFT calculations can refine this model, showing how non-covalent interactions, such as hydrogen bonds between the catalyst and substrates, orient the reacting molecules to favor the formation of one enantiomer over the other. acs.orgyoutube.com The steric bulk of substituents on the pyrrolidine ring is shown to effectively shield one face of the enamine, directing the electrophile to the opposite face. mdpi.com

The insights gained from mechanistic studies fuel the rational design of new and improved chiral catalysts. mdpi.comnih.gov The goal is to modify the pyrrolidine scaffold to enhance its catalytic activity and, most importantly, its stereocontrolling ability. nih.gov

Computational modeling guides this process by predicting how structural modifications will affect the catalyst's performance. For example, to improve upon the natural amino acid proline, which suffers from low solubility in organic solvents and sometimes yields only moderate enantioselectivities, numerous derivatives have been designed. mdpi.com Modifications often involve introducing bulky groups at the C2 or C5 positions to create a more defined chiral pocket and enhance steric shielding. rsc.orgrsc.orgbeilstein-journals.org

Another successful strategy involves creating bifunctional catalysts. acs.orgnih.gov Here, a hydrogen-bond donor group (like an amide, urea, or thiourea) is appended to the pyrrolidine ring. nih.gov DFT calculations and molecular modeling can help to optimize the placement and orientation of this second functional group to ensure effective coordination with the substrate in the stereochemistry-determining transition state. acs.org Control experiments and DFT calculations have demonstrated that hydrogen bonding is often crucial for achieving high enantioselectivity and diastereoselectivity. acs.org This design approach has led to the development of highly efficient catalysts for reactions like the Michael addition of ketones to nitroolefins and asymmetric cycloadditions. acs.orgnih.gov

Quantum Chemical Studies

Quantum chemical studies provide fundamental insights into the electronic structure and properties of molecules like (R)-Ethyl 1-ethylpyrrolidine-2-carboxylate and its analogues. capes.gov.br These calculations go beyond conformational analysis to explore properties that govern reactivity and intermolecular interactions.

Using methods like DFT with functionals such as B3LYP, researchers can calculate a range of molecular properties. capes.gov.brresearchgate.net These include the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. capes.gov.br

Furthermore, quantum chemical calculations are used to determine electron distribution and molecular densities, providing a picture of the electron-rich and electron-poor regions of the molecule. capes.gov.br This is valuable for understanding how the molecule will interact with other reagents. Natural Bond Orbital (NBO) analysis, for example, can be used to investigate electron transfer within the molecule and quantify the strength of specific interactions, such as hydrogen bonds. researchgate.net Such studies have been applied to various substituted pyrrolidinones and related heterocyclic systems to understand their fundamental electronic characteristics. capes.gov.br

Electronic Structure and Bonding Characteristics

The electronic structure and bonding of this compound are dictated by the interplay of its constituent functional groups: the saturated pyrrolidine ring, the tertiary amine, and the ethyl ester group. Computational methods like Density Functional Theory (DFT) are powerful tools for elucidating these features. While specific data for the title compound is not available, studies on analogous proline derivatives provide significant insights.

The bonding in the molecule is characterized by sigma (σ) bonds, which form the main framework of the pyrrolidine ring and the ethyl chains. The ester group introduces pi (π) bonding in the C=O and C-O bonds, creating a region of higher electron density and reactivity.

Theoretical analyses of similar N-alkylated proline esters suggest that the highest occupied molecular orbital (HOMO) is likely localized around the non-bonding lone pair of the nitrogen atom and the oxygen atoms of the ester group. The lowest unoccupied molecular orbital (LUMO), in contrast, is expected to be centered on the antibonding π* orbital of the carbonyl group. The energy difference between the HOMO and LUMO is a critical parameter that determines the molecule's chemical reactivity and electronic transition properties.

The table below presents expected electronic properties for this compound based on data from analogous compounds studied through computational models.

PropertyExpected Characteristic
HOMO Localization Primarily on the nitrogen atom of the pyrrolidine ring and the non-bonding orbitals of the ester's oxygen atoms. This indicates these are the most probable sites for electrophilic attack.
LUMO Localization Predominantly on the antibonding π* orbital of the carbonyl (C=O) group. This region represents the most likely site for nucleophilic attack.
HOMO-LUMO Energy Gap The energy gap is anticipated to be significant, reflecting the saturated nature of the pyrrolidine ring. This suggests a relatively high kinetic stability for the molecule under normal conditions.
Dipole Moment The presence of the electronegative nitrogen and oxygen atoms, particularly in the ester functional group, is expected to generate a notable molecular dipole moment, contributing to its solubility in polar solvents.
Bonding The molecule is primarily composed of covalent σ-bonds within the pyrrolidine ring and the ethyl substituents. The ester group contains a polarized C=O double bond and C-O single bonds, which are key to its chemical reactivity. The nitrogen atom's lone pair can participate in hydrogen bonding and other non-covalent interactions.

Note: The information in this table is inferred from computational studies on analogous pyrrolidine and proline ester derivatives and is intended to be illustrative.

Vibrational Assignments and Spectroscopic Interpretation through Theoretical Models

Theoretical vibrational analysis, typically performed using DFT calculations, is instrumental in assigning the absorption bands observed in infrared (IR) and Raman spectra to specific molecular motions. For this compound, a complete vibrational assignment would involve correlating the calculated frequencies with experimental data. In the absence of direct experimental and computational spectra for the title compound, the following assignments are based on characteristic frequencies for similar N-alkylated proline esters and related heterocyclic compounds.

The vibrational spectrum can be divided into several key regions:

C-H Stretching Region (2800-3000 cm⁻¹): This region is dominated by the symmetric and asymmetric stretching vibrations of the C-H bonds in the pyrrolidine ring and the two ethyl groups.

Carbonyl (C=O) Stretching Region (1700-1750 cm⁻¹): The most intense and characteristic band in the IR spectrum is expected to be the C=O stretch of the ester group. Its precise frequency can be influenced by the electronic environment and conformation.

C-N and C-C Stretching Region (1000-1300 cm⁻¹): This fingerprint region contains a complex series of bands corresponding to the stretching vibrations of the C-N bond of the tertiary amine and the C-C bonds of the pyrrolidine ring and ethyl groups.

CH₂ Bending and Twisting Region (below 1500 cm⁻¹): Vibrations such as scissoring, wagging, and twisting of the methylene (B1212753) groups in the pyrrolidine ring and ethyl chains appear in this region.

Ring Puckering and Torsional Modes (below 600 cm⁻¹): The low-frequency region of the spectrum contains the collective motions of the entire molecule, including the puckering of the five-membered pyrrolidine ring and torsional vibrations around the various single bonds.

The following table provides a list of probable vibrational modes and their expected frequencies for this compound, based on theoretical models of analogous compounds.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Description
C-H Stretching (Aliphatic) 2850 - 2980Symmetric and asymmetric stretching of the C-H bonds in the CH₂ and CH₃ groups of the pyrrolidine ring and the N-ethyl and O-ethyl substituents.
C=O Stretching (Ester) 1730 - 1750A strong and sharp absorption band corresponding to the stretching vibration of the carbonyl group in the ethyl ester. This is one of the most characteristic peaks in the infrared spectrum.
CH₂ Scissoring 1440 - 1470Bending vibrations of the methylene groups within the pyrrolidine ring and the ethyl chains.
C-O Stretching (Ester) 1150 - 1250Asymmetric and symmetric stretching vibrations of the C-O-C linkage of the ester group. These are typically strong bands.
C-N Stretching (Tertiary Amine) 1100 - 1200Stretching vibration of the C-N bond within the pyrrolidine ring and the N-ethyl group. The intensity of this band is usually moderate.
C-C Stretching 900 - 1100Stretching vibrations of the various C-C single bonds within the pyrrolidine ring and the ethyl groups. These bands are part of the complex fingerprint region.
Ring Vibrations 800 - 1000Breathing and other deformation modes of the five-membered pyrrolidine ring.
CH₂ Rocking and Twisting 700 - 900Out-of-plane bending vibrations of the methylene groups.
Torsional and Low-Frequency Modes < 600Complex skeletal deformations, including ring puckering and torsional motions around the C-C, C-N, and C-O single bonds. These modes are more prominent in the Raman spectrum.

Note: The wavenumber ranges provided in this table are approximate and are based on data from analogous molecules. Actual experimental values may vary.

Applications in Asymmetric Catalysis and Chiral Ligand Design

(R)-Ethyl 1-ethylpyrrolidine-2-carboxylate as an Organocatalyst

Organocatalysis avoids the use of metals, offering a more environmentally friendly and often less sensitive method for catalyzing chemical transformations. Proline and its derivatives are celebrated for their ability to mimic the function of natural enzymes, particularly Class I aldolases, by activating substrates through the formation of nucleophilic enamine or electrophilic iminium ion intermediates. The N-alkylation of proline esters, as seen in this compound, modifies the steric and electronic properties of the catalyst, which can influence reactivity and selectivity. One challenge in aminocatalysis is the potential for unwanted N-alkylation of the catalyst itself, which can act as a poison; starting with an already N-alkylated catalyst like this compound circumvents this issue. rsc.org

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. In its asymmetric variant, organocatalysts are used to control the stereochemical outcome. While specific research focusing exclusively on this compound in Michael additions is limited, the performance of related N-alkylated proline derivatives provides significant insight into its potential catalytic activity. These catalysts facilitate the reaction between nucleophiles (often aldehydes or ketones) and α,β-unsaturated carbonyl compounds. The catalyst's secondary amine is crucial for forming a nucleophilic enamine intermediate with the donor molecule, which then attacks the Michael acceptor with high facial selectivity, dictated by the chiral environment of the catalyst.

Studies on various chiral pyrrolidine (B122466) organocatalysts have demonstrated their efficacy in promoting Michael additions with excellent yields and enantioselectivities, often exceeding 90% ee. chemscene.com For instance, the reaction of aldehydes with nitroalkenes, a common benchmark for this transformation, is effectively catalyzed by proline-derived structures.

Table 1: Representative Enantioselective Michael Addition of Aldehydes to Nitroolefins Catalyzed by a Proline-Derivative Catalyst *

Entry Aldehyde Nitroolefin Yield (%) dr ee (%)
1 Propanal (E)-β-Nitrostyrene 92 >95:5 97
2 Isovaleraldehyde (E)-β-Nitrostyrene 88 >95:5 98

*This table presents illustrative data for a representative proline-derived organocatalyst to demonstrate typical outcomes, as specific data for this compound is not widely available in published literature.

The aldol (B89426) reaction is another cornerstone of organic synthesis, creating a new stereocenter while forming a β-hydroxy carbonyl compound. The discovery that L-proline could catalyze direct intermolecular aldol reactions was a seminal moment in organocatalysis. researchgate.netnih.gov Like the Michael reaction, the catalytic cycle involves the formation of an enamine from a ketone donor and the catalyst. This enamine then attacks an aldehyde acceptor. The proline catalyst's carboxylic acid group (or in this case, the steric and electronic influence of the ester group) is believed to play a key role in activating the aldehyde through hydrogen bonding and orienting the reactants in the transition state to achieve high stereoselectivity. clockss.org

N-alkylated proline esters have been explored as catalysts to fine-tune this process. The substitution on the nitrogen atom can impact the stability of the enamine intermediate and the steric environment of the catalytic pocket, thereby influencing both diastereoselectivity and enantioselectivity.

Table 2: Representative Asymmetric Aldol Reaction of Ketones with Aldehydes Catalyzed by a Proline-Derivative Catalyst *

Entry Ketone Aldehyde Yield (%) dr (syn:anti) ee (syn) (%)
1 Acetone 4-Nitrobenzaldehyde 95 - 96
2 Cyclohexanone (B45756) 4-Nitrobenzaldehyde 99 95:5 99

*This table presents illustrative data for a representative proline-derived organocatalyst to demonstrate typical outcomes, as specific data for this compound is not widely available in published literature.

The catalytic prowess of pyrrolidine-based organocatalysts like this compound stems from their ability to activate carbonyl compounds through two primary pathways: enamine catalysis and iminium ion catalysis. researchgate.net

Enamine Catalysis : In this mode, the secondary amine of the catalyst reacts with a ketone or aldehyde to form a chiral enamine intermediate. This process increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the substrate, making the α-carbon nucleophilic. This "activated" nucleophile can then attack an electrophile, as seen in the aldol and Michael reactions. The chirality of the catalyst directs this attack to one face of the electrophile, ensuring an enantioselective outcome. After the key bond formation, the intermediate is hydrolyzed to release the product and regenerate the catalyst. researchgate.net

Iminium Ion Catalysis : Conversely, when reacting with an α,β-unsaturated aldehyde or ketone, the catalyst forms a chiral iminium ion. This activation mode lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, making the β-carbon highly electrophilic and susceptible to attack by a nucleophile. This is the operative mechanism in conjugate additions where the pyrrolidine catalyst activates the Michael acceptor. The steric bulk of the catalyst shields one face of the iminium ion, guiding the incoming nucleophile to the opposite side for a stereocontrolled addition.

Chiral Pyrrolidine Esters as Ligands for Metal Complexes

Beyond organocatalysis, the chiral scaffold of this compound makes it an excellent candidate for the design of chiral ligands for transition metal catalysis. In this context, the pyrrolidine ring provides a rigid, stereochemically defined backbone, while the nitrogen and the ester's carbonyl oxygen can act as donor atoms to coordinate with a metal center.

The synthesis of metal complexes with pyrrolidine-2-carboxylate ligands typically involves reacting a suitable metal salt with the ligand. unimelb.edu.au The carboxylate group (often after hydrolysis of the ester) and the pyrrolidine nitrogen can bind to the metal in a bidentate fashion, forming a stable five-membered chelate ring. This chelation creates a rigid and well-defined chiral environment around the metal center, which is essential for inducing asymmetry in catalytic reactions.

The synthesis process can be straightforward, often involving the simple mixing of the ligand and a metal precursor, such as a metal halide or acetate, in an appropriate solvent. Characterization of these complexes confirms the coordination of the ligand to the metal through its N- and O-donor atoms. unimelb.edu.au The N-ethyl group in this compound can provide additional steric bulk that can be tuned to influence the selectivity of the resulting metal catalyst.

Chiral metal complexes are workhorses in asymmetric catalysis, effective in a vast array of transformations. Metal complexes derived from proline and its esters have been successfully employed in reactions such as:

Asymmetric Hydrogenation : Creating chiral centers by the addition of hydrogen across a double bond.

Asymmetric C-C Bond Formation : Including allylic alkylations and cross-coupling reactions.

Oxidation Reactions : For instance, the catalytic oxidation of hydrocarbons to alcohols and ketones, where iron-proline complexes have shown high selectivity. unimelb.edu.au

The ligand's chiral structure directly influences the stereochemical course of the reaction by creating a chiral pocket around the metal's active site. This forces the substrates to approach and bind in a specific orientation, leading to the preferential formation of one enantiomeric product. The modular nature of ligands like this compound allows for systematic modifications (e.g., changing the N-alkyl group or the ester) to optimize catalyst performance for a specific transformation.

Integration into Chiral Porous Framework Materials

The development of heterogeneous catalysts is a pivotal goal in green and sustainable chemistry, aiming to simplify catalyst-product separation and enhance catalyst recyclability. Chiral porous materials, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), have emerged as promising platforms for immobilizing homogeneous catalysts. The incorporation of chiral moieties, like those derived from this compound, into these frameworks can create highly effective and reusable heterogeneous catalysts for enantioselective processes. The inherent porosity and tunable nature of MOFs and COFs allow for the creation of a controlled chiral microenvironment around the catalytic sites, potentially enhancing stereoselectivity.

Pyrrolidine-Functionalized Metal-Organic Frameworks (MOFs) for Enantioselective Processes

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The functionalization of MOFs with chiral pyrrolidine derivatives, which are structurally related to the core of this compound, has been a successful strategy for creating heterogeneous asymmetric catalysts. bohrium.comrsc.org These functionalized MOFs combine the shape-selective properties and high surface area of the framework with the catalytic activity of the pyrrolidine moiety.

Proline and its derivatives are versatile organocatalysts, and their integration into MOFs has been explored for various asymmetric reactions. bohrium.comresearchgate.net The pyrrolidine nitrogen can act as a Lewis base to activate substrates, mimicking the mechanism of many natural enzymes.

One common approach to introduce pyrrolidine functionality is through post-synthetic modification of a pre-formed MOF. rsc.org For instance, an amino-functionalized MOF can be reacted with a derivative of proline to anchor the chiral unit to the framework. Another strategy involves the direct use of a pyrrolidine-containing ligand during the MOF synthesis. bohrium.com

Pyrrolidine-functionalized MOFs have demonstrated notable success in catalyzing asymmetric aldol reactions. researchgate.net For example, a MOF constructed with a chiral pyrrolidine-based ligand has been shown to catalyze the reaction between cyclohexanone and 4-nitrobenzaldehyde, yielding the corresponding aldol product with good enantioselectivity. The confined spaces within the MOF pores can influence the transition state of the reaction, leading to enhanced stereocontrol compared to the homogeneous catalyst alone. researchgate.net

Furthermore, these chiral MOFs have been employed in asymmetric Michael additions. The catalytic performance of these materials is often influenced by the specific structure of the MOF, the nature of the metal center, and the linker, which collectively define the chiral pocket. rsc.org Research has shown that the enantiomeric excess (ee) and diastereomeric ratio (dr) can be significant, although sometimes lower than their homogeneous counterparts, which is a common trade-off for the benefits of heterogeneity. researchgate.net

Below is a data table summarizing the performance of selected pyrrolidine-functionalized MOFs in asymmetric catalysis.

CatalystReaction TypeSubstratesYield (%)ee (%)drReference
Proline-functionalized IRMOF-3 Aldol ReactionAldehydes and AcetoneHighup to 98- researchgate.net
Chiral DUT-67 (Zr-MOF) Michael AdditionCyclohexanone and trans-β-nitrostyreneup to 96~38- researchgate.net
Ni-PYI (MOF) Asymmetric DihydroxylationAryl Olefins--- researchgate.net
Chiral MOF (from PYI) CyanosilylationAromatic Aldehydes->98- researchgate.net

Note: The data represents selected examples and performance can vary based on reaction conditions.

Chiral Covalent Organic Frameworks (COFs) in Asymmetric Catalysis and Separations

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers constructed entirely from light elements linked by strong covalent bonds. Their high stability, predictable structures, and permanent porosity make them excellent candidates for heterogeneous catalysis. bohrium.com The direct incorporation of chiral pyrrolidine-based building blocks, analogous to this compound, into COF structures has led to the development of highly effective and recyclable asymmetric organocatalysts. rsc.orgrsc.org

The synthesis of chiral COFs (CCOFs) can be achieved by using chiral monomers or through post-synthetic modification of an achiral COF. bohrium.com These CCOFs, featuring periodically appended chiral catalytic sites within their ordered pore channels, provide a unique microenvironment that can significantly influence the stereochemical outcome of a reaction. rsc.org

A notable application of pyrrolidine-functionalized COFs is in the asymmetric Michael addition. For instance, a COF synthesized from a chiral pyrrolidine derivative has been used as a heterogeneous organocatalyst for the reaction between cyclohexanone and β-nitrostyrene, affording the product with high yields, excellent diastereoselectivity (up to 17:1 dr), and high enantioselectivity (up to 86% ee). rsc.orgresearchgate.net These results are often comparable or even superior to the corresponding homogeneous catalysts.

Similarly, pyrrolidine-containing COFs have been successfully employed in asymmetric aldol reactions. A study on a series of clover-shaped, hydrazone-linked chiral COFs with varying numbers of accessible pyrrolidine catalytic sites demonstrated a clear correlation between the number of accessible sites and the catalytic efficiency in the aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, achieving up to 97% yield and 83% ee. nih.gov

The recyclability of these CCOFs is a significant advantage. They can typically be recovered by simple filtration and reused multiple times without a significant loss of catalytic activity or stereoselectivity. rsc.org

Beyond catalysis, the well-defined and chiral pore structures of these COFs make them promising materials for enantioselective separations. bohrium.com The distinct interactions between the enantiomers of a chiral molecule and the chiral pore walls can be exploited for chromatographic separation or membrane-based separation processes.

The table below presents detailed research findings on the performance of selected pyrrolidine-functionalized COFs in asymmetric catalysis.

CatalystReaction TypeSubstratesYield (%)ee (%)drReference
Tfp2-COF Michael AdditionCyclohexanone and β-nitrostyrene85-958617:1 rsc.orgresearchgate.net
TPB2-COF Steglich Rearrangement-8584- rsc.orgrsc.org
LZU-76 Aldol ReactionAromatic Aldehydes and AcetoneHighup to 94:6 er- researchgate.net
Hydrazone-linked Chiral COF Aldol ReactionCyclohexanone and 4-nitrobenzaldehydeup to 9783- nih.gov

Note: The data represents selected examples and performance can vary based on reaction conditions. 'er' stands for enantiomeric ratio.

Structural Modifications and Reactivity of the Pyrrolidine 2 Carboxylate Scaffold

Impact of Substituents on Stereoselectivity and Reaction Outcomes

Research into the synthesis of 2-substituted pyrrolidines has shown that the electronic nature of substituents significantly affects reaction outcomes. In transaminase-triggered cyclizations to form 2-arylpyrrolidines, electron-withdrawing groups on the aryl moiety generally increase the yield by enhancing the electrophilicity of the carbonyl group involved in the cyclization. For instance, substitutions with chloro and fluoro groups at the para- and ortho-positions of a phenyl ring at the C2-position were found to be beneficial, while an electron-donating methoxy (B1213986) group led to a decreased yield. acs.org The stereochemical configuration of appended groups also has a profound influence; for example, in certain biologically active molecules, the stereochemistry of a tail moiety attached to the pyrrolidine (B122466) scaffold can dramatically alter potency. acs.org

Organocatalysis provides a clear illustration of these principles. Densely substituted unnatural proline esters are used as organocatalysts in aldol (B89426) reactions, where remote substituents have been shown to modulate stereoselectivity. acs.org Furthermore, in cycloaddition reactions, chiral auxiliaries attached to the pyrrolidine nitrogen, such as an N-tert-butanesulfinyl group, can effectively control the diastereoselectivity of the process, enabling the synthesis of pyrrolidines with multiple, well-defined stereocenters. acs.org The choice of N-substituent, whether a simple alkyl group, a more complex benzyl (B1604629) group, or part of a larger system, can be beneficial for enantioinduction in certain reactions. acs.org

Table 1: Effect of Substituents on the Synthesis of 2-Arylpyrrolidines This table summarizes the qualitative impact of different substituents on the phenyl ring on the reaction yield in the enzymatic synthesis of 2-arylpyrrolidines, as described in the literature. acs.org

Substituent PositionSubstituent GroupElectronic EffectObserved Impact on Yield
paraMethoxy (-OCH₃)DonatingDecreased
paraChloro (-Cl)WithdrawingBeneficial
paraFluoro (-F)WithdrawingBeneficial
paraCyano (-CN)WithdrawingSlightly Beneficial / Detrimental (enzyme dependent)
orthoFluoro (-F)WithdrawingBeneficial
metaFluoro (-F)WithdrawingDecreased

Derivatization Strategies at the Pyrrolidine Nitrogen and Ester Moiety

The pyrrolidine nitrogen and the C2-ester group are primary sites for derivatization, allowing for the synthesis of a vast array of functionalized molecules. The pyrrolidine nitrogen behaves as a typical cyclic secondary amine, making it nucleophilic and basic. wikipedia.org It readily undergoes N-alkylation and N-acylation reactions to introduce a wide variety of substituents.

The ester moiety is also a versatile functional handle. One of the most common transformations is its reduction to a primary alcohol. Reagents such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄) are effective for converting ethyl pyrrolidine-2-carboxylates into the corresponding (S)-pyrrolidin-2-ylmethanol derivatives, which are crucial building blocks for many pharmaceutical compounds. nih.gov

Alternatively, the ester can be hydrolyzed to the corresponding carboxylic acid, typically using aqueous base like sodium hydroxide. acs.org This carboxylic acid can then be coupled with various amines to form amides, a key transformation in the synthesis of many complex molecules and peptide-based structures. acs.org Another synthetic strategy is the Arndt–Eistert reaction, which allows for the homologation of the carboxylic acid derived from the ester, effectively inserting a methylene (B1212753) group to extend the carbon chain. nih.gov

Table 2: Common Derivatization Reactions of the Pyrrolidine-2-carboxylate Scaffold This table outlines key synthetic transformations at the two primary reactive sites of the scaffold.

Reactive SiteReaction TypeReagents/ConditionsProduct Functional Group
Pyrrolidine NitrogenN-AlkylationAlkyl halide, BaseTertiary Amine
Pyrrolidine NitrogenN-AcylationAcyl chloride, BaseAmide
Ester MoietyReductionLiAlH₄ or LiBH₄Primary Alcohol
Ester MoietyHydrolysisNaOH (aq)Carboxylic Acid
Ester Moiety (via acid)Amide CouplingAmine, Coupling Agent (e.g., DCC, EDC)Amide
Ester Moiety (via acid)Arndt-Eistert HomologationSOCl₂, CH₂N₂; then Ag₂O, H₂OHomologous Carboxylic Acid

Investigation of Ring Expansion and Contraction Reactions Involving Pyrrolidine Esters

Skeletal editing of the pyrrolidine ring itself, through ring expansion and contraction reactions, provides a powerful strategy for accessing different heterocyclic systems. These reactions involve the cleavage and formation of C-C or C-N bonds within the ring structure.

Ring expansion reactions can transform the five-membered pyrrolidine ring into larger six- or seven-membered heterocycles. researchgate.net For example, reactions like the Tiffeneau–Demjanov rearrangement, a type of semipinacol rearrangement, can be adapted to expand the pyrrolidine ring by one carbon atom. wikipedia.org Methodologies have been developed for the expansion of pyrrolidines into valuable azepane structures. researchgate.net

Conversely, ring contraction reactions can produce smaller, more strained ring systems. The Favorskii rearrangement is a classic example of a reaction that can contract a six-membered ring to a five-membered one and could be conceptually applied to related systems. wikipedia.org More modern and highly relevant to the synthesis of the scaffold itself is the photo-promoted ring contraction of pyridines. osaka-u.ac.jpnih.gov Recent research has demonstrated that pyridines can undergo a photo-promoted reaction with silylborane to afford pyrrolidine derivatives, representing a novel and powerful method for synthesizing the pyrrolidine skeleton from abundant six-membered aromatic heterocycles. osaka-u.ac.jpnih.gov This process proceeds through intermediates including a 2-silyl-1,2-dihydropyridine, which undergoes a photo-induced migration and subsequent ring-closing to furnish the pyrrolidine skeleton. osaka-u.ac.jp

Stereochemical Consequences of Substitutions at Different Pyrrolidine Ring Positions

The stereochemistry of the pyrrolidine ring is a defining feature of its chemistry. The introduction of substituents at positions C3, C4, or C5 has profound stereochemical consequences, influencing the ring's conformation and directing the stereochemical outcome of subsequent reactions. The inherent chirality of the C2 position in (R)-Ethyl 1-ethylpyrrolidine-2-carboxylate serves as a stereochemical guide.

The synthesis of densely substituted pyrrolidines often relies on stereocontrolled reactions where existing stereocenters direct the formation of new ones. For example, in [3+2] cycloaddition reactions using an N-tert-butanesulfinyl-1-azadiene, the chirality of the sulfinyl group can induce a specific absolute configuration in the final pyrrolidine product, leading to the formation of up to four stereogenic centers with high diastereoselectivity. acs.org The resulting highly substituted proline derivatives can then act as organocatalysts themselves, propagating stereochemical information in other reactions. acs.org

The position of substitution is critical. For instance, studies on the organocatalytic activity of 4-nitro and 4-amino L-proline esters in aldol and Michael addition reactions show that substituents at the C4 position can dramatically alter reactivity and even reverse the enantioselectivity compared to unsubstituted L-proline. acs.org This demonstrates that a substituent remote from the primary reactive centers (the nitrogen and the carboxylate) can have a powerful effect on the transition state geometry and thus the stereochemical outcome. This principle is also observed in medicinal chemistry, where the specific stereoconfiguration of substituents on a pyrrolidine-based molecule can be the determining factor in its biological efficacy. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (R)-ethyl 1-ethylpyrrolidine-2-carboxylate, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions using pyrrolidine derivatives as precursors. For example, trifluoroacetic anhydride-mediated esterification of pyrrole-2-carboxylic acid derivatives (e.g., trichloromethyl ketone intermediates) is a common approach . Enantiomeric purity is highly dependent on reaction temperature, solvent polarity, and chiral catalysts. Optimization of these parameters is critical, as evidenced by studies on analogous pyrrolidine esters .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming molecular structure, with distinct signals for the ethyl ester group (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for OCH₂) and pyrrolidine ring protons (δ ~1.5–3.5 ppm) . Infrared (IR) spectroscopy identifies carbonyl stretching vibrations (C=O at ~1700–1750 cm⁻¹) and N-H bending modes (if present). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks. Avoid skin contact, as pyrrolidine derivatives may cause irritation . Storage should be in airtight containers under inert gas (e.g., argon) to prevent degradation. Dispose of waste via certified hazardous waste management services, adhering to local regulations .

Q. How is this compound utilized in medicinal chemistry research?

  • Methodological Answer : Pyrrolidine-2-carboxylate derivatives are key intermediates in designing enzyme inhibitors and receptor modulators. For instance, they serve as scaffolds for γ-aminobutyric acid (GABA) analogs or peptidomimetics. Structure-activity relationship (SAR) studies often involve modifying the ester group or pyrrolidine substituents to enhance bioavailability or target binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns or unexpected IR peaks) for this compound?

  • Methodological Answer : Contradictions may arise from impurities, solvent effects, or dynamic equilibria (e.g., rotamers). Use deuterated solvents for NMR to eliminate interference. For IR, compare experimental spectra with computational predictions (e.g., density functional theory, DFT). Cross-validate findings with X-ray crystallography, as SHELXL refinement can resolve ambiguities in molecular geometry .

Q. What computational strategies are effective for modeling the conformational dynamics of this compound?

  • Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., AMBER or CHARMM) can predict dominant conformers in solution. Quantum mechanical calculations (e.g., Gaussian software) assess rotational barriers of the ester group or pyrrolidine ring puckering. Compare results with experimental data from variable-temperature NMR or cryogenic crystallography .

Q. How is SHELXL employed in refining the crystal structure of this compound, and what challenges arise during refinement?

  • Methodological Answer : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors using high-resolution X-ray diffraction data. Challenges include resolving disorder in flexible groups (e.g., ethyl substituents) and assigning absolute configuration. Twinning or low-resolution data may require constraints (e.g., ISOR or SIMU) to stabilize refinement .

Q. What experimental design principles ensure reproducibility in synthesizing enantiomerically pure this compound?

  • Methodological Answer : Use chiral stationary phases (CSPs) in HPLC to verify enantiopurity post-synthesis. Document reaction parameters (e.g., solvent purity, catalyst loading) meticulously. Replicate reactions under inert atmospheres to exclude moisture/oxygen interference. Validate reproducibility via interlaboratory studies, referencing guidelines from the Extended Essay Guide on experimental rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.